N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core. This compound is characterized by two distinct aromatic substituents:
- N1-terminal group: A 3-fluoro-4-methylphenyl moiety, introducing steric bulk and electron-withdrawing effects via fluorine.
- N2-terminal group: A 2-(4-fluorophenyl)thiazolo-triazol-ethyl chain, combining a fluorinated aryl group with a fused heterocyclic system.
While direct data on this compound’s physicochemical or biological properties are unavailable in the provided evidence, its structural analogs (e.g., compounds with chloro, methoxy, or methyl substituents) suggest its relevance in medicinal chemistry, particularly in kinase inhibition or antimicrobial applications .
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O2S/c1-12-2-7-15(10-17(12)23)25-20(30)19(29)24-9-8-16-11-31-21-26-18(27-28(16)21)13-3-5-14(22)6-4-13/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKUIJJXJJHUHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic compound characterized by its unique structural features that suggest potential biological activity. The compound's structure includes a thiazole and triazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 441.5 g/mol. Its structural complexity allows for various interactions with biological targets, particularly in the context of medicinal chemistry.
Anticancer Activity
Research indicates that compounds containing triazole and thiazole rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess cytotoxic effects against various cancer cell lines. In studies involving similar compounds, it was found that they can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study:
A study on related thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated that these compounds exhibited potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The most active derivatives showed IC50 values in the low micromolar range, indicating their potential as anticancer agents .
Antimicrobial Activity
Compounds featuring triazole and thiazole functionalities are often evaluated for their antimicrobial properties. This compound has been noted for its broad-spectrum antimicrobial activity.
Research Findings:
In vitro studies have shown that similar compounds inhibit the growth of various bacterial strains and fungi. For example, a derivative with a comparable structure demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- DNA Interaction: Similar compounds have been shown to intercalate with DNA or form adducts that disrupt DNA replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
*Molecular formula estimated based on analogs: Likely C₂₁H₁₇F₂N₅O₂S.
Key Observations:
Methoxy groups () increase electron density, which may favor π-π stacking interactions in biological targets.
Steric and Lipophilic Considerations :
- The 3-fluoro-4-methylphenyl group in the target compound balances moderate steric bulk (methyl) with polarity (fluorine), offering a compromise between membrane permeability and aqueous solubility.
- Ethyl and methyl groups () prioritize lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
